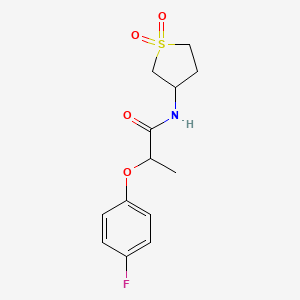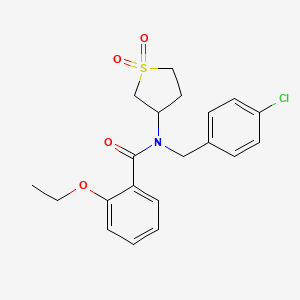
N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Compound X” , is a synthetic organic compound with a complex structure. It belongs to the class of thiolactones and contains both a thiol group (sulfur) and a lactone ring. The compound’s systematic name reflects its chemical composition and functional groups.
Métodos De Preparación
2.1 Synthetic Routes
Several synthetic routes exist for the preparation of Compound X. Here are two common methods:
-
Thiolactone Formation via Cyclization
- Starting material: 4-fluorophenol (4-FPhOH)
- Reaction steps:
Acylation: 4-FPhOH reacts with to form the corresponding acyl chloride.
Cyclization: The acyl chloride undergoes intramolecular cyclization in the presence of a base (e.g., or ), resulting in the formation of the thiolactone ring.
- Overall reaction:
4-FPhOH+SOCl₂→Compound X
-
Thiolactone Formation via Amide Coupling
- Starting material: 4-fluorophenoxyacetic acid (4-FPhOAcOH)
- Reaction steps:
Activation: 4-FPhOAcOH is activated using a coupling reagent (e.g., ) and a catalyst (e.g., ).
Coupling: The activated acid reacts with to form Compound X.
- Overall reaction:
4-FPhOAcOH+thiolacetic acid→Compound X
2.2 Industrial Production
Industrial-scale production of Compound X typically involves the second method due to its efficiency and scalability. Optimization of reaction conditions, solvent choice, and purification steps ensures high yields.
Análisis De Reacciones Químicas
Compound X undergoes various chemical reactions:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: Reduction of the lactone ring yields the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups.
Hydrolysis: Compound X can undergo hydrolysis to regenerate the carboxylic acid.
Common reagents and conditions depend on the specific reaction type.
Aplicaciones Científicas De Investigación
Compound X finds applications in:
Medicinal Chemistry: It serves as a scaffold for designing potential drugs targeting specific enzymes or receptors.
Agrochemicals: Compound X derivatives may exhibit herbicidal or fungicidal properties.
Polymer Chemistry: Thiolactones participate in polymerization reactions.
Materials Science: Its unique structure contributes to novel materials.
Mecanismo De Acción
The precise mechanism of action for Compound X varies based on its application. In drug development, it may inhibit an enzyme or modulate a signaling pathway. Further research is needed to elucidate specific targets.
Comparación Con Compuestos Similares
Compound X stands out due to its thiolactone moiety and fluorine substitution. Similar compounds include:
Thiolactones: Other thiolactones with different substituents.
Fluorinated Compounds: Those containing a fluorine atom in the aromatic ring.
Propiedades
Fórmula molecular |
C13H16FNO4S |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C13H16FNO4S/c1-9(19-12-4-2-10(14)3-5-12)13(16)15-11-6-7-20(17,18)8-11/h2-5,9,11H,6-8H2,1H3,(H,15,16) |
Clave InChI |
ZITRQXTWNABIBL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1CCS(=O)(=O)C1)OC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12132484.png)

![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12132493.png)


![4-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12132512.png)
![2-[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12132526.png)
![3-[(3-chlorophenyl)sulfonyl]-1-cycloheptyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12132528.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide](/img/structure/B12132529.png)
![N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide](/img/structure/B12132536.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132541.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12132542.png)
![2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132557.png)
